1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine
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Overview
Description
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds under reflux conditions in ethanol . Another method includes the use of cyanoacetohydrazide and aromatic aldehydes in a one-pot five-component reaction . These reactions typically require mild to moderate heating and can be catalyzed by acids or bases.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position and type of substituents.
Pyrido[1,2-a]pyrimidines: These compounds also have a fused ring system but with a pyridine ring instead of an imidazole ring.
Tetrahydroimidazo[1,2-a]pyrazines: These compounds have a similar structure but with a pyrazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-methyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H11N3/c1-9-5-6-10-4-2-3-8-7(9)10/h5-6H,2-4H2,1H3 |
InChI Key |
MIEIPDQHNBSZOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C1=NCCC2 |
Origin of Product |
United States |
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